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Allyl m-tert-butylphenyl ether
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Description
Allyl m-tert-butylphenyl ether is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Biological Activity
Allyl m-tert-butylphenyl ether (CAS Number: 23473-69-0) is an organic compound characterized by an ether functional group with an allyl moiety attached to a m-tert-butylphenyl structure. This compound has garnered attention for its potential biological activities, particularly in the fields of organic synthesis and medicinal chemistry. Below, we explore its biological activity, applications, and relevant research findings.
This compound features a bulky tert-butyl group, which significantly influences its chemical reactivity and interactions. The presence of the allyl group allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis, especially in the production of fragrances and flavoring agents.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, although specific data on this compound is limited.
- Cytotoxicity : The compound may exhibit cytotoxic effects on certain cancer cell lines, similar to other allylic ethers that have been studied for their anti-cancer properties .
- Reactivity in Organic Synthesis : Its utility in organic synthesis, particularly as a protecting group or in coupling reactions, highlights its importance in developing biologically active compounds .
Anticancer Activity
Research indicates that allylic compounds can show significant anticancer activity. For example, studies on related allyl sulfones have demonstrated their effectiveness against cancer cell proliferation . While direct studies on this compound are sparse, its structural similarities suggest potential for similar biological effects.
Case Studies
- Allyl Sulfones : A study highlighted that certain allyl sulfones showed activity against cancer cells. This suggests that modifications to the allyl group can enhance biological activity .
- Reactivity Studies : Research into the cleavage of allyl ethers under various conditions has shown that such compounds can be selectively deprotected or transformed into phenolic compounds, which are often biologically active .
Comparative Analysis
To better understand the biological potential of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Allyl phenyl ether | Simple allylic ether | Less sterically hindered than m-tert-butyl derivative |
Allyl p-tert-butylphenyl ether | Similar structure | Different position of tert-butyl group affects reactivity |
2-Allyl-4-methylphenol | Allylic phenol derivative | Exhibits different biological activity |
2-Allyl-4-tert-butylanisole | Ether with methoxy group | Unique electronic effects due to methoxy substitution |
Toxicological Considerations
While exploring the biological activities, it is essential to consider potential toxicity. Some related compounds have shown varying degrees of toxicity in animal studies. For instance, glycol ethers have been associated with adverse effects at high doses . However, specific toxicity data for this compound remains limited.
Properties
CAS No. |
23473-69-0 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-tert-butyl-3-prop-2-enoxybenzene |
InChI |
InChI=1S/C13H18O/c1-5-9-14-12-8-6-7-11(10-12)13(2,3)4/h5-8,10H,1,9H2,2-4H3 |
InChI Key |
USNFROAPFWYGOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC=C |
Origin of Product |
United States |
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